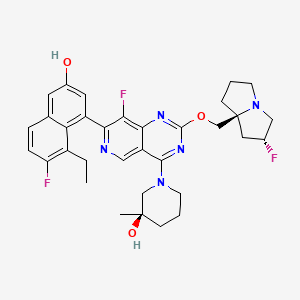
Pan KRas-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan KRas-IN-1 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a member of the rat sarcoma virus (RAS) family. KRAS mutations are prevalent in various cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer. This compound is designed to inhibit multiple KRAS mutations, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pan KRas-IN-1 involves multiple steps, including the preparation of azaquinazoline derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: Pan KRas-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pan KRas-IN-1 has several scientific research applications:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Helps in understanding the role of KRAS in cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cancers with KRAS mutations, such as pancreatic ductal adenocarcinoma and non-small cell lung cancer
Industry: Utilized in drug development and pharmaceutical research to design new cancer therapies.
Mechanism of Action
Pan KRas-IN-1 exerts its effects by binding to the KRAS protein, inhibiting its activation and downstream signaling pathways. This inhibition prevents the proliferation of cancer cells driven by KRAS mutations. The compound targets the guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) involved in KRAS activation .
Comparison with Similar Compounds
Sotorasib: A KRAS G12C inhibitor approved for non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor under clinical investigation.
BI-2852 and BAY-293: Pan-KRAS inhibitors targeting multiple KRAS mutations
Uniqueness: Pan KRas-IN-1 is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool in cancer therapy. Unlike allele-specific inhibitors like sotorasib and adagrasib, this compound can inhibit various KRAS mutations, providing a broader therapeutic potential .
Properties
Molecular Formula |
C33H36F3N5O3 |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(3R)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32-,33+/m1/s1 |
InChI Key |
RZYWNBKMTZABBP-PAXFXPPDSA-N |
Isomeric SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


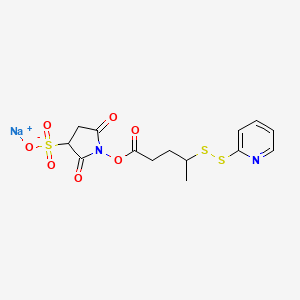
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)
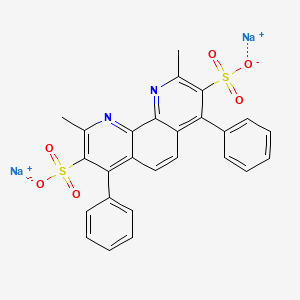
![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
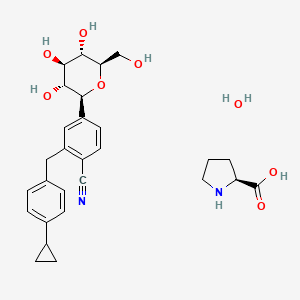
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)

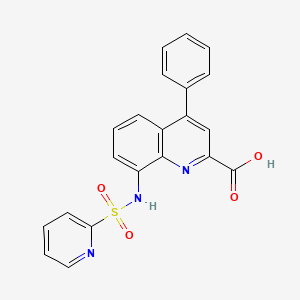
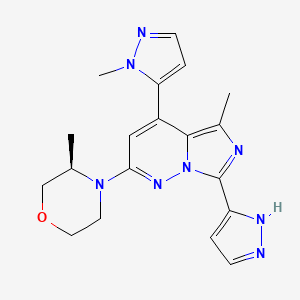
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)
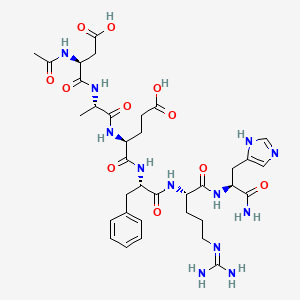
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
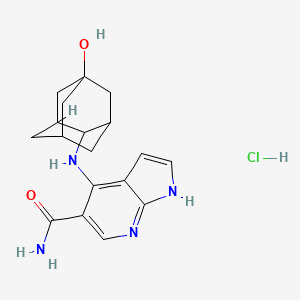
![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)
